AMD 3465 hexahydrobromide

Catalog No.
S548934
CAS No.
185991-07-5
M.F
C24H44Br6N6
M. Wt
410.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMD 3465 hexahydrobromide

CAS Number

185991-07-5

Product Name

AMD 3465 hexahydrobromide

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[3-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine

Molecular Formula

C24H44Br6N6

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C24H38N6/c1-2-12-29-24(8-1)20-28-19-22-6-3-7-23(18-22)21-30-16-5-11-26-14-13-25-9-4-10-27-15-17-30/h1-3,6-8,12,18,25-28H,4-5,9-11,13-17,19-21H2

InChI Key

ARHBIBDGWDRBJH-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=CC(=C2)CNCC3=CC=CC=N3

Solubility

Soluble in DMSO, not in water

Synonyms

AMD3465, GENZ-644494, N-(1,4,8,11- tetraazacyclotetradecanyl-1,4-phenylenebis(methylene))-2-(aminomethyl)- pyridine

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br

Description

The exact mass of the compound AMD 3465 hexahydrobromide is 410.3158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

High Affinity and Selectivity for CXCR4

  • AMD 3465 hexahydrobromide acts as a potent and selective antagonist for CXCR4. It binds to the receptor with high affinity, exhibiting an inhibition constant (Ki) of 41.7 nM for SDF-1α ligand binding [1]. This selectivity is crucial as it minimizes interference with other chemokine receptors.
  • Compared to its predecessor AMD 3100, AMD 3465 hexahydrobromide demonstrates an 8-fold higher affinity for CXCR4, making it a more potent antagonist [1].

Source

[1] ()

Potential Applications in HIV Research

  • Due to its ability to block CXCR4, AMD 3465 hexahydrobromide has been explored for its potential role in HIV research. HIV, particularly the X4 strain, utilizes CXCR4 for entry into host cells.
  • In vitro studies have shown that AMD 3465 hexahydrobromide effectively inhibits HIV cell entry, demonstrating promise as a potential therapeutic strategy [2].

Source

[2] (See various supplier websites like for details on mechanism of action against HIV)

Mobilizing Hematopoietic Stem Cells

  • AMD 3465 hexahydrobromide can mobilize hematopoietic stem cells (HSCs) from the bone marrow into peripheral blood circulation [1]. This ability makes it a valuable tool for research on HSC transplantation and other stem cell-based therapies.

Source

[1] ()

Understanding CXCR4 Function in Other Diseases

  • Researchers are investigating the role of CXCR4 in various diseases beyond HIV. AMD 3465 hexahydrobromide serves as a tool to understand how CXCR4 signaling pathways contribute to the development and progression of these diseases.
  • Studies have explored its potential role in cancer, inflammatory diseases, and neurological disorders [2].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

410.3158

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: De Silva RA, Peyre K, Pullambhatla M, Fox JJ, Pomper MG, Nimmagadda S. Imaging CXCR4 expression in human cancer xenografts: evaluation of monocyclam 64Cu-AMD3465. J Nucl Med. 2011 Jun;52(6):986-93. doi: 10.2967/jnumed.110.085613. PubMed PMID: 21622896; PubMed Central PMCID: PMC3155288.
2: Bodart V, Anastassov V, Darkes MC, Idzan SR, Labrecque J, Lau G, Mosi RM, Neff KS, Nelson KL, Ruzek MC, Patel K, Santucci Z, Scarborough R, Wong RS, Bridger GJ, Macfarland RT, Fricker SP. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4. Biochem Pharmacol. 2009 Oct 15;78(8):993-1000. doi: 10.1016/j.bcp.2009.06.010. Epub 2009 Jun 18. PubMed PMID: 19540208.
3: Hu JS, Freeman CM, Stolberg VR, Chiu BC, Bridger GJ, Fricker SP, Lukacs NW, Chensue SW. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation. Am J Pathol. 2006 Aug;169(2):424-32. PubMed PMID: 16877345; PubMed Central PMCID: PMC1599788.
4: Hatse S, Princen K, De Clercq E, Rosenkilde MM, Schwartz TW, Hernandez-Abad PE, Skerlj RT, Bridger GJ, Schols D. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor. Biochem Pharmacol. 2005 Sep 1;70(5):752-61. PubMed PMID: 16011832.

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